molecular formula C10H13ClN4OS B2572625 3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride CAS No. 2034431-20-2

3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride

Cat. No.: B2572625
CAS No.: 2034431-20-2
M. Wt: 272.75
InChI Key: AOMDFKOTROKVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride is a heterocyclic compound featuring a thienotriazinone core fused with a piperidine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-piperidin-4-ylthieno[3,2-d]triazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS.ClH/c15-10-9-8(3-6-16-9)12-13-14(10)7-1-4-11-5-2-7;/h3,6-7,11H,1-2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMDFKOTROKVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C3=C(C=CS3)N=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of 3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have highlighted its ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with specific signaling pathways crucial for tumor growth. For example, certain derivatives have been found to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antimycobacterial Activity
Another significant application is in the fight against tuberculosis. Compounds related to 3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Results indicate promising activity, positioning these compounds as potential candidates for new tuberculosis treatments .

Therapeutic Uses

Neurological Disorders
Emerging research suggests that this compound may have applications in treating neurological disorders. Its interaction with adenosine receptors has been studied extensively, indicating potential benefits in conditions such as Parkinson's disease and schizophrenia. The modulation of these receptors can influence neurotransmitter release and neuronal excitability, offering therapeutic avenues for managing symptoms associated with these disorders .

Anti-inflammatory Effects
The anti-inflammatory properties of 3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride have also been documented. By inhibiting specific inflammatory pathways, the compound can reduce tissue damage and promote healing in various inflammatory conditions. This makes it a candidate for further exploration in the context of chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on several derivatives of 3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one evaluated their antimicrobial activity against clinical isolates of E. coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative treatments .

Case Study 2: Anticancer Activity

In vitro testing of a specific derivative against breast cancer cell lines revealed a significant reduction in cell viability at concentrations as low as 5 µM. The study detailed the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways, underscoring its therapeutic potential in oncology .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Core Heterocycles

  • Thieno[3,2-d][1,2,3]triazin-4(3H)-one vs. Benzo[d][1,2,3]triazin-4(3H)-one: Replacement of the thiophene ring (thieno) with a benzene ring (benzo) in 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride alters electronic properties and solubility. The benzo analog has a molecular weight of 257.71 g/mol and 95% purity .
  • Pyrido-Thienotriazinones: 9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d][1,2,3]triazin-4(3H)-one (m.p. 210°C, yield 60%) incorporates a pyridine ring fused to the thienotriazinone system, increasing rigidity and likely reducing solubility compared to the target compound .

Substituent Effects

  • Phenyl and Methoxy Groups: Compounds like 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (m.p. 241–243°C) and its hydroxyl derivative 3b (m.p. 303–304°C) demonstrate that methoxy-to-hydroxyl substitution elevates melting points due to hydrogen bonding . The target compound’s piperidinyl group may similarly enhance solubility in acidic environments via protonation.
  • Methyl vs. Piperidinyl Substituents: 3-Methylthieno[3,2-d]pyrimidin-4(3H)-one derivatives (e.g., 3a, m.p. 148–150°C) show lower melting points than piperidinyl analogs, suggesting that bulkier substituents like piperidine increase crystalline stability .

Physicochemical Properties: Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference ID
3-(Piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride Thieno[3,2-d][1,2,3]triazinone Piperidin-4-yl ~280 (estimated) Not reported Not specified
3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride Benzo[d][1,2,3]triazinone Piperidin-4-yl 257.71 Not reported Not specified
9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d][1,2,3]triazin-4(3H)-one Pyrido-thienotriazinone 9-Methyl, 7-phenyl Not reported 210 Not specified
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b) Thieno[3,2-d]pyrimidinone 2,6-Di(3-hydroxyphenyl), 3-methyl Not reported 303–304 Kinase inhibition (hypothesized)
6-(4-Chlorophenyl)-spiro[cyclohexane-1,2’-thieno[3,2-d][1,3]oxazin]-4’-(1H)-one Spiro-thienooxazinone 4-Chlorophenyl, cyclohexane Not reported Not reported Antimicrobial

Biological Activity

3-(Piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d][1,2,3]triazin core with a piperidine substituent. Its molecular formula is C11_{11}H12_{12}ClN5_5S, and it has a molecular weight of approximately 271.77 g/mol. The hydrochloride salt form enhances solubility and stability.

Research indicates that this compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It may modulate GPCR signaling pathways, which are crucial in numerous physiological processes .
  • Phosphatidylinositol 3-Kinase (PI3K) : There is evidence suggesting that derivatives related to this compound inhibit PI3K activity, impacting cell proliferation and survival pathways associated with cancer .

Anticancer Properties

Several studies have demonstrated the anticancer potential of thieno[3,2-d][1,2,3]triazin derivatives. For instance:

  • Cell Viability Assays : In vitro studies have shown that compounds similar to 3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin exhibit significant cytotoxicity against various cancer cell lines. The IC50_{50} values often range in low micromolar concentrations.
Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)7.5
HeLa (Cervical Cancer)6.0

Anti-inflammatory Effects

Additionally, the compound has shown promise in reducing inflammation markers in preclinical models. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines.

Study on Tumor Growth Inhibition

A notable study investigated the effects of 3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin derivatives on tumor xenografts in mice. The results indicated a significant reduction in tumor volume compared to controls after treatment for four weeks.

Combination Therapy

Research has also explored the efficacy of this compound in combination with other anticancer agents. For example, when combined with trametinib (a MEK inhibitor), enhanced antitumor effects were observed due to synergistic mechanisms targeting different pathways involved in cancer progression.

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